4-methyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide
Description
4-Methyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 5. The carboxamide nitrogen is linked to a phenyl ring, which is further substituted with an ethyl chain containing an oxo group and a trifluoroethylamino moiety. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological exploration. While direct biological data for this compound are unavailable in the provided evidence, its structural motifs align with derivatives known for anticancer, antimicrobial, and insecticidal activities .
Properties
IUPAC Name |
4-methyl-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2S/c1-8-12(24-21-20-8)13(23)19-10-4-2-9(3-5-10)6-11(22)18-7-14(15,16)17/h2-5H,6-7H2,1H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEBLIJRHHCRQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of the thiadiazole ring, followed by the introduction of the trifluoroethyl group and the carboxamide functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The trifluoroethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-methyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of biological pathways and interactions.
Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets and the pathways they are involved in.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related derivatives:
Key Observations :
- Core Heterocycle : The 1,2,3-thiadiazole core in the target compound is less common than 1,3,4-thiadiazole or thiophene-based analogs. This difference influences electronic properties and binding interactions .
- Trifluoroethyl vs.
- Carboxamide Linkage : The carboxamide group is conserved across analogs, suggesting its role in hydrogen bonding with biological targets .
Q & A
Q. What are the critical synthetic steps and reagents for preparing 4-methyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions:
- Thiadiazole core formation : Cyclocondensation of thiosemicarbazide derivatives with carboxylic acid precursors under acidic conditions.
- Amide coupling : Use of coupling agents like EDCI or DCC to attach the trifluoroethylamine side chain to the phenyl group. Reaction conditions (e.g., room temperature, dichloromethane solvent) are critical for yield optimization .
- Purification : Column chromatography or recrystallization to isolate the final product. Reagent purity and controlled pH (6–7) during coupling minimize side products .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR identify proton environments (e.g., trifluoroethyl group at δ 3.8–4.2 ppm) and carbon backbone connectivity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 445.1) and fragmentation patterns .
- IR spectroscopy : Detects key functional groups (e.g., C=O stretch at 1680–1700 cm) .
Q. What initial biological assays are recommended for evaluating this compound’s activity?
- Methodological Answer :
- Enzymatic inhibition assays : Test against target enzymes (e.g., kinases or proteases) using fluorogenic substrates. IC values quantify potency .
- Cytotoxicity screening : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Solubility testing : Use HPLC or nephelometry in PBS (pH 7.4) to guide formulation strategies .
Advanced Research Questions
Q. How can coupling reaction conditions be optimized to improve synthesis yield and purity?
- Methodological Answer :
- Solvent selection : Replace polar aprotic solvents (DMF) with THF to reduce byproduct formation in amide coupling .
- Catalyst optimization : Add DMAP (4-dimethylaminopyridine) to enhance EDCI-mediated coupling efficiency .
- Temperature control : Perform reactions at 0–4°C to minimize epimerization of chiral centers .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent models) and metabolite identification via LC-MS to assess bioavailability .
- Protein binding studies : Use equilibrium dialysis to evaluate serum albumin binding, which may reduce free drug concentration in vivo .
- Dose escalation : Test higher doses in animal models to overcome first-pass metabolism limitations observed in vitro .
Q. How should a structure-activity relationship (SAR) study be designed for analogues of this compound?
- Methodological Answer :
- Substituent variation : Synthesize derivatives with modified trifluoroethyl groups (e.g., ethyl, cyclopropyl) and compare logP values (calculated via ChemAxon) to correlate hydrophobicity with activity .
- Bioisosteric replacement : Replace the thiadiazole ring with oxadiazole or triazole moieties and assess enzymatic inhibition potency .
- 3D-QSAR modeling : Use Schrödinger Maestro to align analogues and generate contour maps predicting activity cliffs .
Q. How can low solubility in aqueous buffers be addressed for in vitro assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance dissolution without cytotoxicity .
- Salt formation : Convert the free base to a hydrochloride salt via HCl gas treatment in diethyl ether .
- Prodrug design : Introduce phosphate esters at the carboxamide group, which hydrolyze in vivo to the active form .
Q. Which computational methods predict binding interactions with target enzymes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding poses in the ATP-binding pocket of kinases. Validate with MD simulations (GROMACS) to assess stability .
- Free-energy calculations : Apply MM-GBSA to estimate binding affinity (ΔG) for prioritized analogues .
- Pharmacophore modeling : Generate 3D pharmacophores in MOE to identify critical H-bond donors/acceptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
